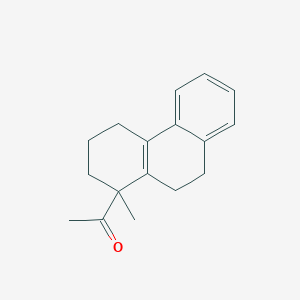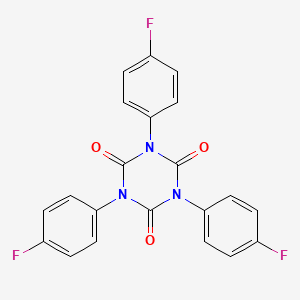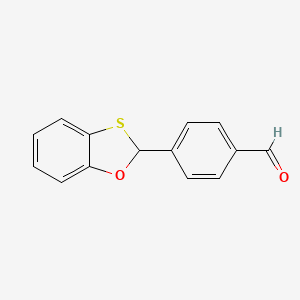![molecular formula C15H21N3O4 B14598967 N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide CAS No. 61280-92-0](/img/structure/B14598967.png)
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for amines during chemical reactions. This compound is particularly valuable in the field of organic chemistry for its role in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of D-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Cbz-protected D-alanine. Subsequently, the protected D-alanine is coupled with N-methyl-D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protective group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Cbz group under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide involves its role as a protective group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protective group can be removed under specific conditions, revealing the free amine. This allows for the formation of peptide bonds and the creation of complex peptide structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Another Cbz-protected amino acid derivative used in peptide synthesis.
N-Benzyloxycarbonyl-L-proline: Used as a building block in peptide synthesis and as a biochemical reagent.
Uniqueness
N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of D-alanine and N-methyl-D-alanine, which provides distinct properties in peptide synthesis. Its ability to protect the amino group while allowing for selective reactions makes it a valuable tool in organic chemistry and peptide synthesis.
Eigenschaften
CAS-Nummer |
61280-92-0 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
benzyl N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-10(13(19)16-3)17-14(20)11(2)18-15(21)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,19)(H,17,20)(H,18,21)/t10-,11-/m1/s1 |
InChI-Schlüssel |
ZIOBBKUCLDPHFV-GHMZBOCLSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC)NC(=O)[C@@H](C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

